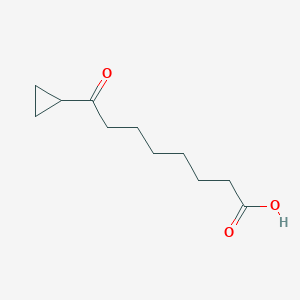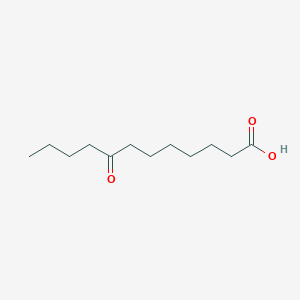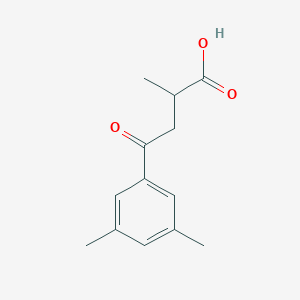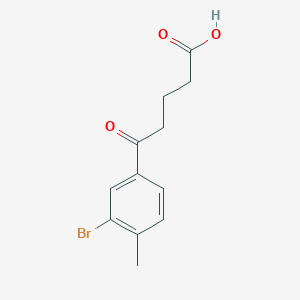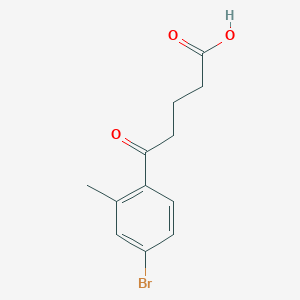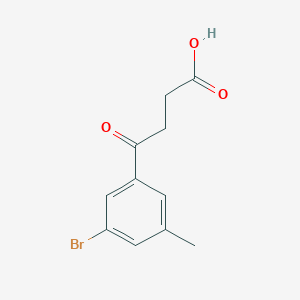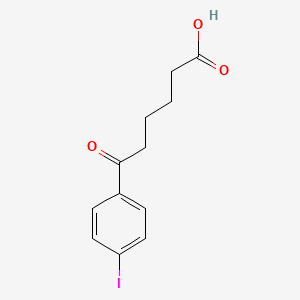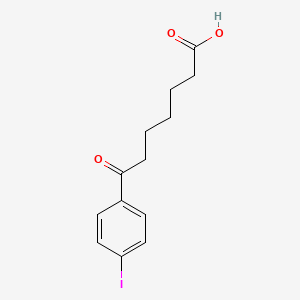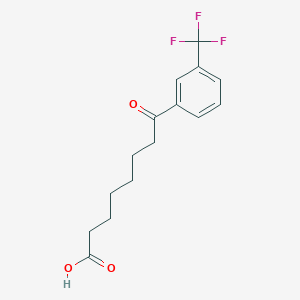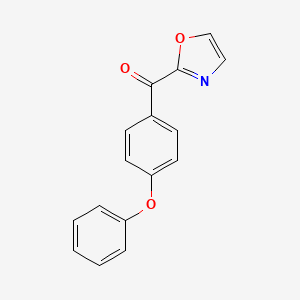
2-(4-Phenoxybenzoyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Phenoxybenzoyl)oxazole is a chemical compound with the molecular formula C16H11NO3 . It is a type of oxazole, which is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .
Synthesis Analysis
Oxazole compounds, including 2-(4-Phenoxybenzoyl)oxazole, can be synthesized using various methods. One of the most common methods is the van Leusen Oxazole Synthesis, which is based on tosylmethylisocyanides (TosMICs) . This method has been used since 1972 to synthesize diverse oxazole derivatives .Molecular Structure Analysis
The oxazole ring in 2-(4-Phenoxybenzoyl)oxazole contains one nitrogen atom and one oxygen atom. This structure is known as a prime skeleton for drug discovery due to its ability to bind with a widespread spectrum of receptors and enzymes in biological systems through various non-covalent interactions .Chemical Reactions Analysis
Oxazole compounds, including 2-(4-Phenoxybenzoyl)oxazole, can undergo various chemical reactions. For instance, they can participate in electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .Aplicaciones Científicas De Investigación
1. Therapeutic Potential
2-(4-Phenoxybenzoyl)oxazole is part of the oxazole class, known for its significant presence in various pharmacological agents. Oxazole derivatives have been extensively explored for their potential in creating new therapeutic agents due to their diverse pharmacological profiles. These compounds have shown promising therapeutic potential in both preclinical and clinical evaluations, especially in areas such as anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory treatments. The chemical flexibility of the oxazole ligand allows it to target a wide range of molecular targets, making it an attractive scaffold for developing effective therapeutic agents with clinical relevance (Kaur et al., 2018).
2. Chemical Properties and Biological Activities
The unique chemical and biological properties of compounds like 2-(4-Phenoxybenzoyl)oxazole are also highlighted in the synthesis and transformation of derivatives. For instance, the synthesis of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, is an area of significant interest due to their chemical and biological properties. These derivatives are characterized by diverse types of activity, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities. Such properties underscore the importance of these compounds in medicinal chemistry and their potential in drug discovery (Abdurakhmanova et al., 2018).
3. Pharmaceutical Chemistry and Drug Discovery
The oxazole scaffold and its derivatives, including 2-(4-Phenoxybenzoyl)oxazole, have been the focus of intense research due to their wide range of biological properties. The structural simplicity and synthetic accessibility of these compounds provide ample opportunities for the development of chemical libraries that could be instrumental in discovering new chemical entities. Specifically, the 2-arylbenzothiazole moiety is being explored for the development of antitumor agents, indicating the critical role of such structures in the area of pharmaceutical chemistry and drug discovery (Kamal et al., 2015).
Direcciones Futuras
Oxazole-based molecules, including 2-(4-Phenoxybenzoyl)oxazole, are becoming a significant heterocyclic nucleus in medicinal chemistry. Researchers globally are synthesizing diverse oxazole derivatives and screening them for various biological activities . The future direction in this field is likely to continue in the discovery and synthesis of potential oxazole-based medicinal compounds .
Propiedades
IUPAC Name |
1,3-oxazol-2-yl-(4-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15(16-17-10-11-19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETVYQYNYUPHSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=NC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642087 |
Source


|
| Record name | (1,3-Oxazol-2-yl)(4-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenoxybenzoyl)oxazole | |
CAS RN |
898759-95-0 |
Source


|
| Record name | 2-Oxazolyl(4-phenoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Oxazol-2-yl)(4-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

